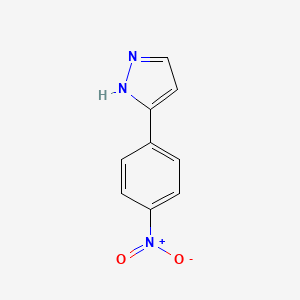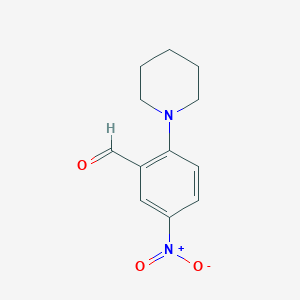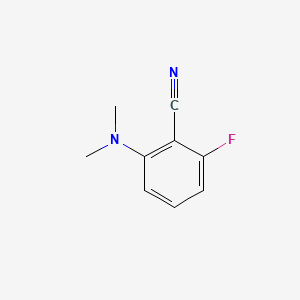
Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H2F3N2NaO7S and a molecular weight of 338.14 g/mol . It is known for its unique structural features, including the presence of nitro groups and a trifluoromethyl group attached to a benzenesulfonate moiety. This compound is typically found as a white to light yellow powder or crystal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves the nitration of 4-(trifluoromethyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 6 positions of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products:
Reduction: The major products are 2,6-diamino-4-(trifluoromethyl)benzenesulfonate.
Substitution: Depending on the substituent introduced, various substituted benzenesulfonates can be formed.
Aplicaciones Científicas De Investigación
Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify biological targets through its nitro and trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves its ability to undergo chemical transformations that modify its molecular structure. The nitro groups can be reduced to amino groups, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .
Comparación Con Compuestos Similares
Sodium 2,4-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.
Sodium 2,6-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.
Sodium 4-(trifluoromethyl)benzenesulfonate: Similar structure but lacks the nitro groups.
Uniqueness: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.
Propiedades
IUPAC Name |
sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGGEZQHHQFWCY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N2NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371863 |
Source


|
| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54495-25-9 |
Source


|
| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)









![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)



